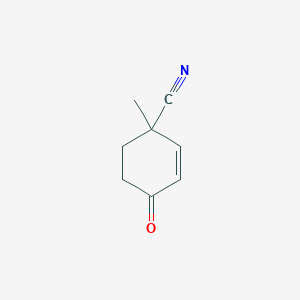
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile is an organic compound with a unique structure that includes a nitrile group and a ketone group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-cyclohexene-1,4-dione with a nitrile source under specific conditions. The reaction typically requires a base such as sodium methoxide and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. The ketone group can also participate in various biochemical pathways, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ester group instead of a nitrile group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
1-Methyl-4-oxocyclohex-2-ene-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexene ring.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-methyl-4-oxocyclohex-2-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-8(6-9)4-2-7(10)3-5-8/h2,4H,3,5H2,1H3 |
InChI Key |
FUOWQLQSDJGOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















